3-[(3-Fluorobenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Chemical Compounds
The synthesis and characterization of complex chemical compounds, such as isoquinoline derivatives, play a crucial role in the development of new materials and pharmaceuticals. For instance, research into the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory drugs, highlights the importance of efficient synthesis methods in producing biologically active compounds (Qiu, Gu, Zhang, & Xu, 2009). Such methodologies could be relevant for synthesizing and studying the properties of "3-[(3-Fluorobenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile" and its potential applications.
Antioxidant and Enzymatic Degradation of Pollutants
Research into the enzymatic degradation of pollutants using redox mediators points to the potential of chemical compounds in environmental remediation. Enzymes like laccases and peroxidases, in the presence of redox mediators, can degrade recalcitrant organic pollutants, improving the efficiency of wastewater treatment (Husain & Husain, 2007). This context may offer insights into the environmental applications of chemical compounds, including isoquinoline derivatives, in pollution control and the breakdown of hazardous substances.
Therapeutic Applications and Drug Discovery
Isoquinoline derivatives, such as tetrahydroisoquinolines, have been explored for their therapeutic potentials in treating various diseases, including cancer and malaria. The synthesis and application of these derivatives in drug discovery underline the importance of chemical compounds in developing new treatments and understanding disease mechanisms (Singh & Shah, 2017). Investigating the pharmacological properties of "this compound" could contribute to this field by identifying novel drug candidates or elucidating biological pathways.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2S/c1-16-6-4-8-18(12-16)23-21-11-3-2-10-20(21)22(14-26)24(27-23)28-15-17-7-5-9-19(25)13-17/h4-9,12-13H,2-3,10-11,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHPUUOLDMDKET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115600 | |
Record name | 3-[[(3-Fluorophenyl)methyl]thio]-5,6,7,8-tetrahydro-1-(3-methylphenyl)-4-isoquinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601115600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439107-42-3 | |
Record name | 3-[[(3-Fluorophenyl)methyl]thio]-5,6,7,8-tetrahydro-1-(3-methylphenyl)-4-isoquinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439107-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(3-Fluorophenyl)methyl]thio]-5,6,7,8-tetrahydro-1-(3-methylphenyl)-4-isoquinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601115600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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